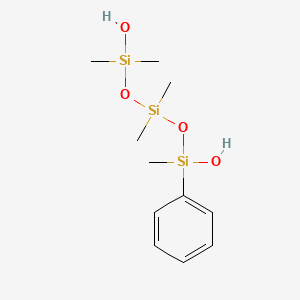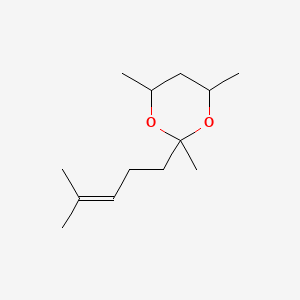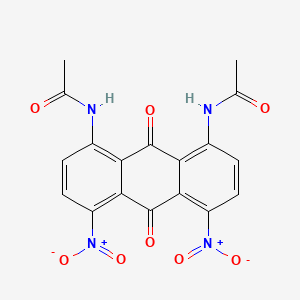
4,5-Bis(3-butenyloxy)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Di(but-3-enoxy)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds . This compound is characterized by the presence of two but-3-enoxy groups attached to the imidazolidin-2-one core.
Vorbereitungsmethoden
The synthesis of 4,5-Di(but-3-enoxy)imidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields and purity.
Analyse Chemischer Reaktionen
4,5-Di(but-3-enoxy)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The but-3-enoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5-Di(but-3-enoxy)imidazolidin-2-one has various scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 4,5-Di(but-3-enoxy)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may hydrolyze the second messenger 3’,5’-cyclic AMP (cAMP), which is a key regulator of many important physiological processes . This hydrolysis can affect various cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4,5-Di(but-3-enoxy)imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antithyroid and antioxidant properties.
4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one: Involved in the hydrolysis of cAMP.
The uniqueness of 4,5-Di(but-3-enoxy)imidazolidin-2-one lies in its specific structural features and the presence of but-3-enoxy groups, which may impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91216-70-5 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4,5-bis(but-3-enoxy)imidazolidin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-4,9-10H,1-2,5-8H2,(H2,12,13,14) |
InChI-Schlüssel |
JHQDZHLHCVRNMT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1C(NC(=O)N1)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



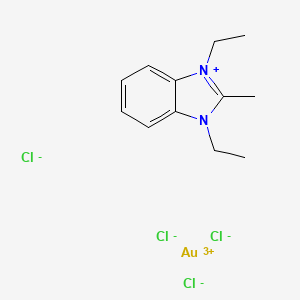
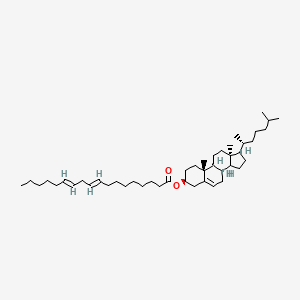


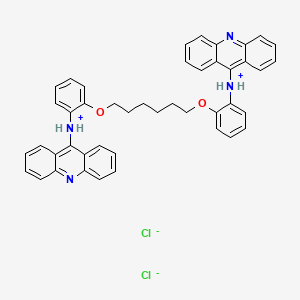
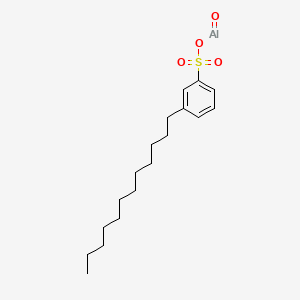
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
